![molecular formula C17H16N4O4S2 B2775933 2-(4-(N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide CAS No. 2034241-94-4](/img/structure/B2775933.png)
2-(4-(N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide
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Overview
Description
2-(4-(N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).
Scientific Research Applications
- Results : Several compounds demonstrated significant activity, with IC50 values ranging from 1.35 to 2.18 μM. Notably, these compounds were non-toxic to human cells .
- Research Insights : Some derivatives of this compound exhibited better anti-fibrosis activity than existing drugs like Pirfenidone on hepatic stellate cells (HSC-T6 cells) .
- Research Approach : The optimized structures of these compounds were analyzed using MESP and FMO calculations .
- Example : Compounds 5e, 5j, and 5p exhibited superior activity compared to 5v, 5w, and 5u against tested fungi .
- Docking Studies : Molecular interactions of these derivatives were explored through docking studies, suggesting their suitability for further development .
Anti-Tubercular Activity
Anti-Fibrosis Properties
Molecular Electrostatic Potential (MESP) and Frontier Molecular Orbital (FMO) Analysis
Antifungal Activity
Drug Development Potential
Chemical Synthesis and Availability
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting potential anti-tubercular activity .
Mode of Action
The molecular interactions of these compounds have been studied using docking studies .
Biochemical Pathways
Compounds with similar structures have been reported to exhibit anti-tubercular activity, suggesting that they may affect the biochemical pathways related totuberculosis infection .
Result of Action
Similar compounds have been reported to exhibit significant inhibitory activity againstMycobacterium tuberculosis H37Ra , suggesting potential anti-tubercular effects .
properties
IUPAC Name |
2-[4-[(3-thiophen-2-ylpyrazin-2-yl)methylsulfamoyl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S2/c18-16(22)11-25-12-3-5-13(6-4-12)27(23,24)21-10-14-17(20-8-7-19-14)15-2-1-9-26-15/h1-9,21H,10-11H2,(H2,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMYJTAJDZNJPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CN=C2CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide |
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